molecular formula C7H10ClNO2 B2492878 4-Amino-2-methylbenzene-1,3-diol;hydrochloride CAS No. 856079-50-0

4-Amino-2-methylbenzene-1,3-diol;hydrochloride

Cat. No.: B2492878
CAS No.: 856079-50-0
M. Wt: 175.61
InChI Key: OJIWRZBZQAKZSV-UHFFFAOYSA-N
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Description

4-Amino-2-methylbenzene-1,3-diol;hydrochloride is a versatile chemical compound used extensively in scientific research. Its unique properties and structure make it an ideal candidate for various applications, ranging from pharmaceutical studies to organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylbenzene-1,3-diol;hydrochloride typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes. These processes are designed to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylbenzene-1,3-diol;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may yield amines.

Scientific Research Applications

4-Amino-2-methylbenzene-1,3-diol;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It is used in the development of pharmaceuticals and as a model compound in drug discovery.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-Amino-2-methylbenzene-1,3-diol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-2-methylbenzene-1,3-diol;hydrochloride include:

  • 4-Amino-2-methylphenol
  • 4-Amino-2-methylbenzoic acid
  • 4-Amino-2-methylbenzamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific reactivity and stability properties. This makes it particularly useful in applications where precise control over chemical reactions is required .

Properties

IUPAC Name

4-amino-2-methylbenzene-1,3-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.ClH/c1-4-6(9)3-2-5(8)7(4)10;/h2-3,9-10H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGROHPFQVWQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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